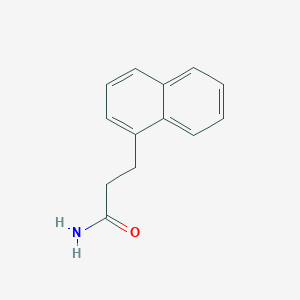

3-(Naphthalen-1-yl)propanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92028-35-8 |

|---|---|

Molecular Formula |

C13H13NO |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

3-naphthalen-1-ylpropanamide |

InChI |

InChI=1S/C13H13NO/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,8-9H2,(H2,14,15) |

InChI Key |

KYHMEWQGAKQCIM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC(=O)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CCC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Naphthalen 1 Yl Propanamide and Its Structural Analogues

Direct Amide Bond Formation Strategies

The most straightforward methods for synthesizing 3-(Naphthalen-1-yl)propanamide involve the creation of the amide linkage from a carboxylic acid precursor, namely 3-(naphthalen-1-yl)propanoic acid. These strategies vary in their use of direct condensation, activated intermediates, or modern coupling agents to facilitate the reaction.

Condensation Reactions with Carboxylic Acid Precursors

Direct condensation represents a fundamental approach to amide synthesis. This method typically involves heating the carboxylic acid with an amine, often with the removal of water to drive the reaction to completion. For instance, a structural analogue, N-(2-aminoethyl)-3-(naphthalen-1-yl)propanamide, is synthesized by reacting 3-(naphthalen-1-yl)propanoic acid with ethylenediamine (B42938) in methanol (B129727) at elevated temperatures. rsc.org This one-step process is advantageous for its simplicity, though it may require harsh conditions that are not suitable for sensitive substrates.

Table 1: Example of Direct Condensation

| Precursor 1 | Precursor 2 | Product | Conditions |

|---|

Amidation from Activated Carboxylic Acid Derivatives

To circumvent the often-demanding conditions of direct condensation, 3-(naphthalen-1-yl)propanoic acid can be converted into a more reactive species. These "activated" derivatives readily react with ammonia (B1221849) or amines under milder conditions to form the desired amide. Common activated forms include acyl chlorides, which can be prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(naphthalen-1-yl)propanoyl chloride can then be subjected to ammonolysis or amination to yield the final product. This two-step sequence is a classic and highly effective method for amide bond formation. For example, the synthesis of N-(naphthalen-1-yl)propanamide derivatives can be achieved by reacting an appropriate amine with an activated propanamide derivative. tandfonline.comresearchgate.net

Table 2: General Strategy via Activated Carboxylic Acid Derivatives

| Step | Reactant | Reagent | Intermediate/Product |

|---|---|---|---|

| 1. Activation | 3-(Naphthalen-1-yl)propanoic acid | Thionyl chloride (SOCl₂) | 3-(Naphthalen-1-yl)propanoyl chloride |

Coupling Reagent-Mediated Amide Syntheses (e.g., N,N'-Dicyclohexylcarbodiimide (DCC))

Modern organic synthesis frequently employs coupling reagents to facilitate amide bond formation under exceptionally mild conditions. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose. mdpi.commdpi.com DCC activates the carboxyl group of the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by an amine to form the amide bond, while the DCC is consumed and precipitates as dicyclohexylurea (DCU). mdpi.com This method is notable for its high yields and compatibility with a wide range of functional groups. The synthesis of various amide derivatives of naproxen, a structural analog of 3-(naphthalen-1-yl)propanoic acid, is often achieved using DCC-mediated coupling. mdpi.commdpi.com To enhance reaction rates and suppress side reactions, additives such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (NHS) are often included. nih.govajchem-a.com

Table 3: DCC-Mediated Synthesis of a Naproxen Analog

| Carboxylic Acid | Amine | Coupling Reagent | Product | Reference |

|---|---|---|---|---|

| Naproxen | Tryptamine | DCC | N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | mdpi.com |

| Naproxen | 2,2-Diphenylethylamine | DCC | N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | mdpi.com |

Strategies for Naphthalene (B1677914) Moiety Introduction

An alternative synthetic logic involves constructing the carbon skeleton first by attaching a three-carbon chain to the naphthalene ring, followed by subsequent chemical transformations to generate the propanamide functionality.

Friedel-Crafts Acylation Approaches for Propanoyl Naphthalene Precursors

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds with aromatic rings. libretexts.org In this context, naphthalene can be acylated with propanoyl chloride or propionic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield a propanoyl naphthalene ketone. mtxb.com.cn The choice of solvent can significantly influence the regioselectivity of the reaction; non-polar solvents like carbon disulfide (CS₂) tend to favor acylation at the 1-position (α-position), whereas polar solvents like nitrobenzene (B124822) can lead to substitution at the 2-position (β-position). quimicaorganica.orgiptsalipur.org The resulting 1-(naphthalen-1-yl)propan-1-one serves as a key precursor, which must then undergo further reactions to be converted into the target amide.

Table 4: Friedel-Crafts Acylation of Naphthalene

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Major Product |

|---|---|---|---|---|

| Naphthalene | Propanoyl Chloride | AlCl₃ | Carbon Disulfide (CS₂) | 1-(Naphthalen-1-yl)propan-1-one |

Reactions Involving Naphthalene-1-ol Derivatives

Naphthalene-1-ol (α-naphthol) serves as a versatile starting material for the synthesis of structural analogs where the propanamide side chain is connected via an oxygen atom. A typical synthesis involves the reaction of naphthalene-1-ol with a reagent like ethyl 2-bromopropanoate (B1255678) in the presence of a base. This step forms an ether linkage and produces an ester intermediate, ethyl 2-(naphthalen-1-yloxy)propanoate. Subsequent amidation of this ester with an amine, such as ethylamine, yields the final N-ethyl-2-(naphthalen-1-yloxy)propanamide product. This multi-step pathway highlights the utility of functionalized naphthalenes in building complex molecular architectures.

Table 5: Synthesis from a Naphthalene-1-ol Derivative

| Step | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| 1. Etherification | Naphthalene-1-ol | Ethyl 2-bromopropanoate, K₂CO₃ | Ethyl 2-(naphthalen-1-yloxy)propanoate |

Derivatization and Structural Modification Techniques

The chemical scaffold of this compound offers multiple sites for structural modification, including the propanamide backbone, the naphthalene ring, and the amide nitrogen. These modifications allow for the systematic exploration of structure-activity relationships.

The propanamide backbone can be functionalized, most commonly at the C2 position (α-carbon to the carbonyl group), to introduce new chemical moieties.

One prominent strategy involves the reaction of N-(naphthalen-1-yl)-2-bromopropanamide with various heterocyclic thiols. For instance, reacting it with 2-mercapto-5-methyl-1,3,4-thiadiazole, 2-mercaptobenzothiazole, or 2-mercapto-1-methylimidazole yields derivatives with a thioether linkage at the C2 position. tandfonline.com This method provides a straightforward route to a variety of thio-substituted analogues. tandfonline.comresearchgate.net

Another approach to introduce the propanamide chain onto a naphthalene system is through a Heck coupling reaction. nih.gov This involves using reagents like Pd(OAc)₂, tri(o-tolyl)phosphine, and TEA in acetonitrile (B52724) with acrylamides to form a C-C bond, creating the propanamide side chain on the naphthalene core. nih.gov Furthermore, Michael addition-type reactions can be used to install groups, such as a phenylthio group, onto the C2 position of the naphthalene core that already possesses a propanamide-like structure. nih.gov

Table 1: Examples of Propanamide Backbone Functionalization

| Derivative Name | Functionalization Type | Key Reagents/Method | Reference |

|---|---|---|---|

| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Thioether linkage at C2 | Reaction of N-(naphthalen-1-yl)-2-bromopropanamide with 2-mercapto-5-methyl-1,3,4-thiadiazole | tandfonline.com |

| 2-(Benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | Thioether linkage at C2 | Reaction of N-(naphthalen-1-yl)-2-bromopropanamide with 2-mercaptobenzothiazole | tandfonline.com |

| 2-Alkyl substituted naphthalene scaffold | Creation of propanamide side chain | Heck coupling with acrylamides (Pd(OAc)₂, tri(o-tolyl)phosphine, TEA) | nih.gov |

| Phenylthio-substituted naphthalene analog | Michael addition at C2 | Reaction with benzenethiol (B1682325) using DIPEA as a base | nih.gov |

The aromatic naphthalene ring is amenable to various modifications, primarily through electrophilic substitution reactions. These reactions allow for the introduction of functional groups that can significantly alter the electronic and steric properties of the molecule. Common electrophilic substitution reactions applicable to the naphthalene moiety include nitration, sulfonation, and halogenation.

Synthetic strategies often involve building the desired substituted naphthalene core before the final amide formation. For example, a 2-iodo-substituted naphthalene intermediate can be a versatile precursor. nih.gov This intermediate can undergo Suzuki cross-coupling reactions with various arylboronic acids to produce 2-aryl substituted naphthalenes. nih.gov Similarly, Heck coupling can be employed to introduce alkyl substituents onto the naphthalene ring system. nih.gov These methods provide a robust platform for creating a library of analogues with diverse substitutions on the naphthalene moiety.

A wide array of substituents can be introduced at the amide nitrogen to generate secondary and tertiary amides, significantly expanding the chemical diversity of the compound class. The general naming convention for these structures involves citing the substituents with an "N" locant. savemyexams.com

A fundamental method for this derivatization is standard amide coupling. This involves reacting a carboxylic acid, such as 3-(naphthalen-1-yl)propanoic acid, with a primary or secondary amine in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt) in a suitable solvent like Tetrahydrofuran (THF). rsc.org

More complex functionalities can be introduced by reacting a precursor containing a hydrazide group (a -CO-NH-NH2 moiety) with various electrophiles. For example, 3-((4-methoxyphenyl)amino)propanehydrazide can be reacted with phenyl isocyanate to yield a semicarbazide (B1199961) derivative or with phthalic anhydride to form an N-(1,3-dioxoisoindolin-2-yl)propanamide derivative. nih.gov These reactions demonstrate how the terminal nitrogen of a hydrazide can be functionalized to incorporate complex ring systems and other moieties. nih.gov

Table 2: Examples of N-Amide Substituent Introduction

| Substituent Type | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| Aryl group (e.g., 2,2-dimethyl-2H-chromen-6-yl) | Amide coupling | Cinnamic acid analogues, EDCI, HOBt | rsc.org |

| Phenylcarbamoyl | Reaction with isocyanate | Phenyl isocyanate on a propanehydrazide precursor | nih.gov |

| 1,3-Dioxoisoindolin-2-yl (Phthalimide) | Reaction with anhydride | Phthalic anhydride on a propanehydrazide precursor | nih.gov |

| N'-(1-(naphthalen-1-yl)ethylidene) | Condensation reaction | Reaction of a propanehydrazide with 1-(naphthalen-1-yl)ethan-1-one | nih.gov |

Stereoselective Synthesis Approaches for Chiral Analogues

The development of chiral analogues of this compound requires stereoselective synthetic methods to control the configuration of stereocenters.

One effective strategy is the use of chiral auxiliaries. The stereocontrolled synthesis of 1-substituted homotropanones, for example, has been achieved using chiral N-tert-butanesulfinyl imines as key reaction intermediates. mdpi.com This approach allows for the asymmetric addition of nucleophiles to the imine, establishing a new stereocenter with high diastereoselectivity. mdpi.com

Another powerful approach involves the use of chiral building blocks that are incorporated into the final molecule. A convergent synthesis can be designed where diverse chiral amine building blocks are prepared separately and then reacted with a common heterocyclic intermediate to obtain the desired chiral products. beilstein-journals.org For instance, the synthesis of (R)-N-((R)-1-(naphthalen-1-yl)ethyl)-2-(phenylselanyl)propanamide relies on the use of chiral starting materials of known enantiomeric content to ensure the stereochemical outcome. rsc.org

Advanced stereoselective reactions, such as 1,3-dipolar cycloadditions, can also be employed. The stereoselective cycloaddition of chiral non-racemic nitrone enolate-ylides with electron-deficient alkenes can produce highly substituted chiral pyrrolidines, which are precursors to polysubstituted proline analogues. nih.gov These methods provide access to complex chiral structures that would be difficult to obtain through other means.

Table 3: Strategies for Stereoselective Synthesis

| Strategy | Description | Example Application | Reference |

|---|---|---|---|

| Chiral Auxiliaries | A removable chiral group guides the stereochemical outcome of a reaction. | Use of chiral N-tert-butanesulfinyl imines for stereocontrolled synthesis. | mdpi.com |

| Chiral Building Blocks | Incorporation of enantiomerically pure starting materials into the final structure. | Convergent synthesis using diverse chiral amines to create PreQ0 analogues. | beilstein-journals.org |

| Stereoselective Cycloadditions | nih.gov-Dipolar cycloaddition reactions using chiral ylides to form complex heterocyclic systems. | Synthesis of N-hydroxy pyrrolidines from nitrone enolate-ylides. | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Naphthalen 1 Yl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides unambiguous evidence of the molecular structure.

One-dimensional NMR experiments are fundamental to the structural analysis of 3-(Naphthalen-1-yl)propanamide, providing initial, crucial data on the number and chemical environment of protons and carbon atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals that correspond to each unique proton in the molecule. The aromatic protons of the naphthalene (B1677914) ring typically appear in the downfield region (δ 7.3-8.1 ppm) due to the deshielding effect of the aromatic ring current. The signals for the two methylene (B1212753) groups (-CH₂-) of the propanamide chain are observed as distinct triplets in the upfield region. Specifically, the methylene group adjacent to the naphthalene ring (C3-H₂) appears at approximately δ 3.51, while the methylene group adjacent to the amide carbonyl (C2-H₂) is found at around δ 2.51. The broad signals for the amide protons (-NH₂) are typically observed between δ 5.4 and δ 6.9, with their chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the amide group is characteristically found at the most downfield position, around δ 174.9. The carbon atoms of the naphthalene ring resonate in the aromatic region (δ 123-135). The two methylene carbons of the side chain appear at approximately δ 37.1 (C2) and δ 30.7 (C3).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | - | - | ~174.9 |

| NH₂ | ~6.87, ~5.41 | br s, br s | - |

| C2-H₂ | ~2.51 | t | ~37.1 |

| C3-H₂ | ~3.51 | t | ~30.7 |

Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal. Multiplicities are abbreviated as: s (singlet), t (triplet), m (multiplet), br (broad).

While 1D NMR provides foundational data, 2D NMR techniques are essential for assembling the complete molecular puzzle. These experiments reveal correlations between different nuclei, confirming the connectivity of the atoms.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum establishes direct one-bond correlations between protons and the carbon atoms they are attached to. This technique would confirm, for instance, that the proton signal at δ ~2.51 is directly bonded to the carbon at δ ~37.1 (C2) and the proton signal at δ ~3.51 is attached to the carbon at δ ~30.7 (C3).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular fragments by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. For this compound, key HMBC correlations would include the correlation from the C2-protons (δ ~2.51) to the carbonyl carbon (C1, δ ~174.9) and the C3-carbon (δ ~30.7). Importantly, correlations from the C3-protons (δ ~3.51) to the carbons of the naphthalene ring would definitively establish the attachment point of the propanamide side chain to the C1 position of the naphthalene moiety.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of atoms, regardless of their bonding connectivity. In this molecule, NOESY could show through-space correlations between the C3-protons of the side chain and the H8 proton of the naphthalene ring, further confirming the substitution pattern and providing insights into the preferred conformation of the side chain relative to the aromatic ring system.

Computer-Assisted Structure Elucidation (CASE) programs represent a significant advancement in structural chemistry. These sophisticated software algorithms can take raw 1D and 2D NMR data as input and generate a set of possible molecular structures that are consistent with the spectroscopic evidence. For a molecule like this compound, a CASE program would analyze the chemical shifts, multiplicities, and correlation data from HSQC and HMBC spectra to automatically assemble the naphthalene and propanamide fragments and determine their correct connectivity without significant manual intervention. This approach minimizes human bias and can accelerate the structure elucidation process, providing a ranked list of candidate structures based on how well they match the experimental data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. It is particularly effective for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound provides clear evidence for its key functional groups. The primary amide group is characterized by several distinct vibrations. A pair of sharp bands is typically observed in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The strong absorption band for the amide C=O stretch (Amide I band) is prominently found around 1630-1660 cm⁻¹. The N-H bending vibration (Amide II band) appears near 1620-1590 cm⁻¹. Furthermore, C-H stretching vibrations from the aromatic naphthalene ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

FT-Raman spectroscopy offers complementary information to FT-IR. The Raman spectrum is often less complex in the fingerprint region and is particularly sensitive to non-polar bonds. For this compound, the symmetric stretching vibrations of the naphthalene ring system would produce strong and characteristic signals. The C=O stretching vibration is also observable in the Raman spectrum, though typically weaker than in the IR. The aliphatic C-H stretching and bending modes are also present, providing a comprehensive vibrational profile of the molecule.

Table 2: Key Vibrational Spectroscopy Data for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amide) | ~3343, ~3180 | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | ~3045 | Stretch |

| C-H (Aliphatic) | ~2931 | Stretch |

| C=O (Amide I) | ~1635 | Stretch |

| N-H (Amide II) | ~1622 | Bend |

Table of Mentioned Compounds

| Compound Name |

|---|

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. It also offers invaluable insights into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₄H₁₅NO, and its molecular weight is approximately 213.28 g/mol .

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. For amide derivatives, HRMS is frequently used to obtain precise mass data, often with an accuracy of a few parts per million (ppm). mdpi.com For instance, in the analysis of related propanamide structures, HRMS with electrospray ionization (ESI) is commonly employed to determine the calculated mass of the protonated molecule [M+H]⁺. rsc.org This level of precision allows for the unambiguous determination of the molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Table 1: Illustrative HRMS Data for a Related Naphthalene Derivative

| Compound | Ion | Calculated m/z | Found m/z |

|---|

This table is illustrative and based on a closely related compound to demonstrate the data obtained from HRMS analysis.

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for structural elucidation. youtube.com It involves the selection of a precursor ion (the molecular ion or a prominent fragment), which is then subjected to fragmentation to produce product ions. youtube.com The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its substructures. ncsu.eduresearchgate.net

In the context of this compound, fragmentation would likely occur at the amide bond and the propyl chain. Common fragmentation pathways for amides include α-cleavage adjacent to the carbonyl group and McLafferty rearrangement. libretexts.org For this specific molecule, key fragment ions would be expected to correspond to the naphthalen-1-yl-methyl cation (C₁₁H₉⁺, m/z 141) and fragments arising from cleavage of the propanamide chain. eurl-pesticides.eu

LC-MS/MS methods are developed for the detection of a wide array of compounds, and the specific transitions from precursor to product ions are used for quantification and confirmation. unipd.it While a detailed fragmentation spectrum for this compound is not available in the search results, the general principles of MS/MS analysis of similar structures provide a strong indication of the expected fragmentation behavior. unipd.itresearchgate.netdocbrown.info

Table 2: Predicted Key Fragment Ions for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Likely Structure of Fragment |

|---|---|---|

| 214.28 [M+H]⁺ | 141.07 | Naphthalen-1-ylmethyl cation |

This table represents predicted fragmentation patterns based on the structure of this compound and general fragmentation rules for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. msu.edu The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. tanta.edu.eg The specific wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions possible within its structure. libretexts.org

For this compound, the key chromophore is the naphthalene ring system. Aromatic compounds like naphthalene exhibit strong π → π* transitions. uzh.ch The extended conjugated π-system of the naphthalene moiety is expected to result in strong absorption bands in the UV region. msu.edu The presence of the propanamide group, which contains non-bonding (n) electrons on the oxygen and nitrogen atoms, could also lead to weaker n → π* transitions. uzh.chslideshare.net

The absorption spectrum of a related compound, (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, shows absorption maxima (λ_max) at 254 nm, 285 nm, and 252 nm, which are characteristic of the naphthalene chromophore. mdpi.com It is expected that this compound would exhibit a similar UV-Vis profile, with characteristic absorptions for the naphthalene ring.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Expected Wavelength Range (nm) |

|---|---|

| π → π* | ~220-300 |

This table is based on the known spectroscopic behavior of naphthalene and related amide compounds.

X-ray Diffraction for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. wikipedia.org

While a specific crystal structure for this compound was not found in the search results, X-ray diffraction has been used to elucidate the structures of similar naphthalene-containing molecules and propanamide derivatives. researchgate.netnih.gov Such studies reveal important information about the conformation of the molecule and how molecules pack together in the crystal lattice, often highlighting hydrogen bonding interactions involving the amide group. For this compound, X-ray analysis would confirm the planarity of the naphthalene ring, the geometry of the propanamide side chain, and the nature of intermolecular hydrogen bonds between the amide N-H and C=O groups of adjacent molecules.

Computational and Theoretical Investigations of 3 Naphthalen 1 Yl Propanamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations, which are fundamental to understanding the intrinsic properties of a molecule, appear to be unpublished for 3-(Naphthalen-1-yl)propanamide. Such studies are crucial for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. Commonly employed functionals for organic molecules include B3LYP, known for its reliability in geometry optimization; M06-2X, which is effective for non-covalent interactions; and CAM-B3LYP, a long-range corrected functional suitable for studying electronic excitations. However, no published research could be located that applies these or any other DFT functionals to the study of this compound.

Basis Set Selection and Optimization Procedures

The choice of a basis set is a critical step in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. The selection of an appropriate basis set, such as the Pople-style basis sets (e.g., 6-311++G(d,p)) or the Dunning-style correlation-consistent basis sets (e.g., cc-pVTZ), is typically followed by a geometry optimization procedure to find the lowest energy structure of the molecule. This foundational computational step has not been documented for this compound in the accessible scientific literature.

Molecular Orbital Theory and Electron Density Analysis

Further in-depth analysis of a molecule's electronic character and reactivity often involves the examination of its molecular orbitals and electron density distribution. These analyses provide insights into chemical reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and their distribution across the molecule are key indicators of its ability to donate or accept electrons, and thus its reactivity in chemical reactions. The HOMO-LUMO energy gap is a particularly important parameter for assessing molecular stability. Without computational data, an FMO analysis for this compound cannot be performed.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of charge transfer interactions, hyperconjugative effects, and the nature of chemical bonds. This level of detailed electronic structure analysis is contingent on initial quantum chemical calculations, which are currently unavailable for this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. This analysis, which is crucial for understanding intermolecular interactions and chemical reactivity, has not been reported for this compound.

Simulation and Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to these investigations.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry in structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. imist.mascienceopen.com This method, typically employed in conjunction with a DFT functional such as B3LYP, can accurately predict the chemical shifts (δ) of ¹H and ¹³C nuclei. nih.gov

The theoretical shielding constants (σ) are calculated for the optimized geometry of the molecule. The chemical shifts are then determined by referencing these values to the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com These calculations are invaluable for assigning experimental spectra and understanding how the electronic environment of each nucleus influences its resonance frequency.

Below is a table of predicted NMR chemical shifts for this compound, based on typical values for its constituent functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | 7.5 - 8.5 | - |

| Carbonyl (C=O) | - | 170 - 175 |

| Naphthalene (B1677914) (Ar-H) | 7.2 - 8.2 | 120 - 135 |

| Methylene (B1212753) (α to C=O) | 2.3 - 2.6 | 35 - 40 |

| Methylene (β to C=O) | 3.1 - 3.4 | 28 - 33 |

| Note: This table presents illustrative chemical shift ranges expected for this compound based on computational principles and data for analogous structures. Specific values would be obtained from precise GIAO calculations. |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. DFT calculations can compute the harmonic vibrational frequencies and intensities, which correspond to the peaks observed in experimental spectra. niscpr.res.in These calculations are crucial for assigning specific vibrational modes to the observed spectral bands.

The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic positions. The resulting vibrational modes are often visualized to understand the nature of the atomic motions. To improve agreement with experimental data, which is affected by anharmonicity, calculated frequencies are often multiplied by an empirical scaling factor. nih.gov A detailed assignment is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a given vibrational mode. niscpr.res.in

The table below details the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Amide (R-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Naphthalene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2850 - 2960 |

| C=O Stretch (Amide I) | Amide (R-CO-NH₂) | 1650 - 1690 |

| N-H Bend (Amide II) | Amide (R-CO-NH₂) | 1550 - 1640 |

| C=C Stretch (Aromatic) | Naphthalene Ring | 1450 - 1600 |

| Note: This table provides expected frequency ranges for the key functional groups in this compound. Precise values and their corresponding IR/Raman intensities would be derived from specific DFT calculations. |

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for investigating the electronic excited states of molecules and predicting their ultraviolet-visible (UV-Vis) absorption spectra. mdpi.comscirp.org This method calculates the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption bands. ru.nl

By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), TD-DFT provides insights into the nature of the excitations, such as π→π* or n→π* transitions. scienceopen.com These calculations can be performed for the molecule in the gas phase or by incorporating solvent effects using continuum models. mdpi.com

Predicted electronic transitions for this compound are outlined in the table below.

| Transition | λ_max (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |

| S₀ → S₁ | ~280-320 | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~220-250 | > 0.2 | HOMO-1 → LUMO (π→π) |

| Note: The values in this table are illustrative, representing the expected π→π transitions originating from the naphthalene chromophore. Actual TD-DFT calculations would provide precise energies, intensities, and orbital compositions for the electronic transitions.* |

Studies of Intermolecular Interactions and Supramolecular Chemistry

The solid-state structure and self-assembly of this compound are governed by non-covalent interactions. Computational methods are essential for analyzing the geometry, energetics, and nature of these interactions, which dictate the formation of larger supramolecular architectures.

The propanamide moiety of the molecule contains excellent hydrogen bond donors (the N-H protons) and an acceptor (the carbonyl oxygen). These groups can readily participate in intermolecular hydrogen bonding. Computational studies on analogous structures, such as naphthalene dicarboxamides, reveal that such N-H···O=C interactions are a dominant force in their crystal packing, often leading to the formation of well-defined one-dimensional chains or two-dimensional sheets. mdpi.com The strength and geometry of these hydrogen bonds can be precisely calculated, providing insight into the stability of the resulting supramolecular motifs. The presence of hydrogen bonding can also influence the strength of other non-covalent interactions. rsc.org

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. The molecule possesses several rotatable bonds, primarily around the propanamide linker connecting the naphthalene ring to the amide group.

Rotation around the C-C and C-N bonds of the propanamide chain, as well as the bond connecting the chain to the naphthalene ring, gives rise to various conformers. These conformers differ in their dihedral angles and, consequently, their steric and electronic energies. Computational methods, such as molecular mechanics or quantum mechanical calculations (e.g., Density Functional Theory - DFT), can be employed to systematically explore the conformational space.

A potential energy surface (PES) provides a comprehensive representation of the energy of a molecule as a function of its geometric parameters. wikipedia.org For this compound, a simplified PES can be constructed by scanning the potential energy as a function of two key dihedral angles, for instance, the angle defining the orientation of the naphthalene ring relative to the propanamide chain and the angle around the central C-C bond of the chain.

The PES would reveal energy minima corresponding to stable, low-energy conformers, and saddle points representing the transition states between these conformers. libretexts.org The energy differences between these states are crucial for understanding the molecule's flexibility and the relative populations of its conformers at a given temperature.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (Naphthyl-Cα) | Dihedral Angle 2 (Cα-Cβ) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 60° | 180° (anti) | 0.00 |

| B | 120° | 180° (anti) | 1.25 |

| C | 60° | 60° (gauche) | 2.50 |

| D | 0° (eclipsed) | 180° (anti) | 5.80 |

Note: This data is illustrative and intended to represent the type of information obtained from a computational conformational analysis.

Computational Mechanistic Insights for Organic Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions by mapping the entire reaction pathway, including reactants, transition states, intermediates, and products. For this compound, one could computationally investigate various reactions, such as the hydrolysis of the amide bond.

Using quantum mechanical methods, the geometry of the transition state for the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide can be located and characterized. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state. This provides a quantitative measure of the reaction rate.

Furthermore, the influence of catalysts, such as acids or bases, on the reaction mechanism can be modeled. By calculating the energies of the catalyzed and uncatalyzed reaction pathways, one can understand the role of the catalyst in lowering the activation energy. Isotopic labeling studies can also be simulated to corroborate proposed mechanisms with experimental data.

Table 2: Hypothetical Calculated Activation Energies for the Hydrolysis of this compound

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

| Uncatalyzed Hydrolysis | DFT (B3LYP/6-31G) | 35.2 |

| Acid-Catalyzed Hydrolysis | DFT (B3LYP/6-31G) | 22.5 |

| Base-Catalyzed Hydrolysis | DFT (B3LYP/6-31G*) | 18.9 |

Note: This data is hypothetical and serves to illustrate the application of computational methods in studying reaction mechanisms.

Molecular Modeling and Docking Studies (Methodological Focus)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly valuable in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

The process begins with obtaining the three-dimensional structures of both the ligand and the receptor. The structure of this compound can be generated and optimized using molecular mechanics or quantum chemistry methods. The receptor structure is often obtained from experimental sources like the Protein Data Bank (PDB).

A docking algorithm then systematically samples a large number of possible conformations and orientations of the ligand within the binding site of the receptor. Each of these "poses" is evaluated using a scoring function, which estimates the binding affinity. The scoring function typically includes terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.

The results of a docking study can predict the binding mode of the ligand, identify key amino acid residues in the receptor that are involved in the interaction, and provide a rank-ordering of potential ligands based on their predicted binding affinities. nih.gov For this compound, a hypothetical docking study could be performed against a relevant enzyme, for example, a histone deacetylase (HDAC), given the structural similarities of some HDAC inhibitors to this compound.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.5 | HIS142, TYR305 | Hydrogen Bond, π-π Stacking |

| 2 | -8.2 | PHE207, TRP131 | Hydrophobic, π-π Stacking |

| 3 | -7.9 | ASP101, HIS143 | Hydrogen Bond, Electrostatic |

Note: This data is for illustrative purposes to demonstrate the output of a molecular docking simulation.

Advanced Research Applications in Chemical Sciences

Role as a Synthetic Intermediate and Building Block in Complex Organic Synthesis

The chemical reactivity of 3-(Naphthalen-1-yl)propanamide at both the naphthalene (B1677914) ring and the propanamide functional group makes it a valuable building block for the construction of more complex organic molecules. It serves as a versatile scaffold for introducing the naphthyl group into larger structures and for participating in a variety of organic reactions.

A significant application of this compound is its use as a precursor in the synthesis of novel heterocyclic compounds with potential biological activities. For instance, it has been utilized as a starting material for the synthesis of new N-(naphthalen-1-yl)propanamide derivatives with antimicrobial properties. In these syntheses, the propanamide portion of the molecule is typically modified. For example, new derivatives were synthesized by reacting 2-bromo-N-(naphthalen-1-yl)propanamide with various 2-mercapto-1,3-azole derivatives, leading to compounds with notable antifungal and antibacterial activities semanticscholar.org.

The following table summarizes some of the novel antimicrobial compounds synthesized from this compound derivatives and their observed activities.

| Derivative | Target Organisms | Observed Activity |

| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Fungi | Exhibited antifungal activity at half the potency of ketoconazole (B1673606) against at least one fungal species. |

| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | Yersinia enterocolitica | Displayed anti-gram-negative bacterial activity. |

| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Gram-positive bacteria | Showed anti-gram-positive bacterial activity at half the potency of chloramphenicol. |

| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | Fungi and Gram-positive bacteria | Exhibited antifungal activity and anti-gram-positive bacterial activity. |

| 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide | Gram-positive bacteria | Demonstrated anti-gram-positive bacterial activity. |

Data sourced from Evren et al. (2020) semanticscholar.org.

The structural framework of this compound and its derivatives allows them to participate in a range of organic reactions, leading to the formation of diverse molecular architectures. For example, a derivative, 3-(naphthalen-1-yl)propenamide, has been synthesized through a carbene-catalyzed nitrogen-to-carbon aryl migration acs.org. This reaction demonstrates the potential for the naphthalene group to be involved in regioselective acylation and migration processes acs.org.

Furthermore, the naphthalene moiety can be a substrate in cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. While direct examples involving this compound are not extensively documented, related naphthalene derivatives are widely used in reactions like the Suzuki-Miyaura coupling. This suggests the potential for this compound to be functionalized on the naphthalene ring through such methods, further expanding its utility as a synthetic building block researchgate.netnih.gov. The amide group can also be involved in various transformations, including reduction, hydrolysis, and reactions at the alpha-carbon, offering multiple avenues for molecular diversification.

Contributions to Materials Science Research

The incorporation of the naphthalene moiety into molecules suggests potential applications in materials science, particularly in the development of advanced materials with specific electronic and self-assembly properties. While research directly focused on this compound in this area is limited, the properties of related naphthalene-containing compounds provide insights into its potential contributions.

Naphthalene derivatives are known for their electronic properties and are often incorporated into organic semiconductors and conducting polymers chemrxiv.orgnih.govias.ac.in. The extended π-system of the naphthalene ring can facilitate charge transport. Naphthalene diimides (NDIs), for example, are well-studied n-type organic semiconductors chemrxiv.org. While this compound is not a naphthalene diimide, the presence of the naphthalene unit suggests that polymers or materials derived from it could exhibit interesting electronic characteristics. The amide group can also influence the electronic properties through its ability to participate in hydrogen bonding and affect molecular packing. The electrical conductivity of polymers can be influenced by the presence of aromatic units like naphthalene in the polymer backbone ias.ac.in. For instance, studies on conducting polymers containing benzene (B151609), naphthalene, and anthracene (B1667546) cores have shown that the nature of the aromatic unit impacts the electronic structure and conductivity of the material nih.gov.

The combination of the aromatic naphthalene group and the hydrogen-bonding capable amide group in this compound provides the structural motifs necessary for self-assembly into ordered nanostructures. Aromatic π-π stacking interactions between the naphthalene rings and hydrogen bonding between the amide groups are key non-covalent interactions that can drive the formation of supramolecular architectures nih.govresearchgate.netrsc.org.

Research on naphthalene-appended derivatives has demonstrated their ability to self-assemble into various nanostructures such as nanofibers and nanotwists rsc.org. For example, isomeric naphthalene-appended glucono derivatives have been shown to form different morphologies depending on the substitution pattern on the naphthalene ring rsc.org. Similarly, naphthalene diimide-appended dipeptides can self-assemble into one-dimensional n-type nanostructures, where both β-sheet-type hydrogen bonding and π-π association play crucial roles nih.gov. These examples suggest that this compound could be a valuable building block for designing new self-assembling materials with potential applications in organic electronics and biomaterials.

Applications in Biochemical Research as Molecular Probes and Tools

The fluorescent properties inherent to the naphthalene ring make it an attractive component in the design of molecular probes for biochemical research. While specific applications of this compound as a molecular probe are not widely reported, the broader class of naphthalene-based compounds is extensively used for this purpose.

The general principle behind a naphthalene-based fluorescent probe involves the modification of the naphthalene scaffold with a receptor unit that can selectively interact with a target analyte. This interaction then leads to a detectable change in the fluorescence properties of the naphthalene fluorophore, such as an increase or decrease in fluorescence intensity or a shift in the emission wavelength mdpi.comnih.govnih.gov.

For example, fluorescent probes based on 1,8-naphthalimide (B145957) have been synthesized for the detection of metal ions like copper nih.govnih.gov. In these probes, the naphthalimide acts as the signaling unit, and a chelating group attached to it serves as the recognition site for the metal ion nih.govnih.gov. Upon binding of the metal ion, the fluorescence of the naphthalimide is often quenched nih.gov.

Given its structure, this compound could potentially be functionalized to create novel molecular probes. The propanamide portion of the molecule could be modified to incorporate a specific binding site for a target molecule, such as an enzyme or a specific metabolite. The naphthalene ring would then act as the fluorescent reporter. For instance, the terminal amide could be coupled with other molecules to create probes for specific biological targets. The development of such probes would enable the visualization and quantification of biological processes in real-time, contributing to a better understanding of cellular function and disease mechanisms. The table below lists some examples of naphthalene-based fluorescent probes and their applications.

| Naphthalene Derivative | Target Analyte | Principle of Detection |

| Naphthalimide-based probe with Schiff base | Copper ions (Cu²⁺) | Fluorescence quenching upon binding to Cu²⁺. |

| Sulfonamide-containing naphthalimides | Tumor cells | Cellular uptake and fluorescence imaging in cancer cells. |

| 1,8-naphthalimide-based probe | Flufenamic acid | Fluorescence "on-off" switching upon interaction. |

This table provides examples of the utility of the naphthalene scaffold in molecular probes and does not represent direct applications of this compound.

Investigation of Molecular Targets and Ligand Interactions

The this compound scaffold serves as a crucial structural motif in the design of compounds aimed at a variety of molecular targets. The naphthalene group, a polycyclic aromatic hydrocarbon, is pivotal for establishing interactions with biological macromolecules, primarily through π-π stacking and hydrophobic interactions. Research into derivatives of this compound has identified several key molecular targets, including microbial enzymes, viral proteases, and cytoskeletal proteins.

Derivatives of N-(naphthalen-1-yl)propanamide have been synthesized and shown to possess antimicrobial properties. researchgate.net These compounds are thought to target essential enzymes within bacteria and fungi. For instance, some derivatives exhibited potent antifungal activity, suggesting the potential inhibition of enzymes critical for fungal cell membrane integrity, such as cytochrome P450 sterol 14α-demethylase (CYP51). researchgate.net The interaction with such enzymes often involves the naphthalene moiety fitting into a hydrophobic pocket of the active site.

In the context of antiviral research, naphthalene-based inhibitors have been studied for their interaction with viral enzymes like the SARS-CoV-2 papain-like protease (PLpro). researchgate.net Molecular docking studies of similar naphthalene-containing structures reveal that the naphthalene ring can form π-π stacking interactions with aromatic amino acid residues, such as tyrosine, within the enzyme's binding site, contributing to the stabilization of the ligand-protein complex. researchgate.net

Furthermore, the naphthalen-1-yl group has been incorporated into sulphonamide derivatives that target tubulin, a key component of the cellular cytoskeleton. nih.gov One such derivative, compound 5c , was found to be a potent inhibitor of tubulin polymerization. nih.gov Molecular docking studies indicated that this compound binds to the colchicine-binding site on β-tubulin. The interaction is stabilized by hydrogen bonds and hydrophobic interactions, with the naphthalen-1-yl moiety occupying a hydrophobic pocket, thereby disrupting microtubule dynamics. nih.gov The types of interactions observed for naphthalene-based compounds with their protein targets often include a combination of hydrophobic interactions, π-alkyl, π-sulfur, and conventional hydrogen bonds. researchgate.net

| Derivative Class | Potential Molecular Target | Key Interaction Types | Reference |

|---|---|---|---|

| N-(naphthalen-1-yl)propanamide derivatives | Fungal Cytochrome P450 (CYP51) | Hydrophobic interactions | researchgate.net |

| Sulphonamide derivatives with naphthalen-1-yl moiety | β-Tubulin (Colchicine-binding site) | Hydrophobic interactions, Hydrogen bonds | nih.gov |

| Naphthalene-based inhibitors | SARS-CoV-2 Papain-Like Protease (PLpro) | π-π stacking, Hydrophobic interactions | researchgate.net |

| Naphthalene sulphamate derivatives | Steroid Sulphatase (STS) | π-alkyl, Alkyl, Hydrogen bonds | researchgate.net |

Studies of Enzyme and Receptor Activity Modulation in Research Models

Compounds based on the this compound structure have been extensively studied as modulators of various enzymes and receptors in preclinical research models. These studies demonstrate the scaffold's utility in developing agents that can either inhibit or alter the activity of specific biological targets.

Enzyme Activity Modulation

Research has shown that N-(naphthalen-1-yl)propanamide derivatives can function as potent enzyme inhibitors.

Antimicrobial Enzyme Inhibition : Several synthesized derivatives displayed significant antimicrobial activity against a panel of bacteria and fungi. researchgate.net Compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide showed antifungal activity that was comparable to the standard drug ketoconazole, suggesting they modulate the activity of essential fungal enzymes. researchgate.net Similarly, other derivatives showed antibacterial activity comparable to chloramphenicol, indicating modulation of key bacterial enzymes. researchgate.net

Tubulin Polymerization Inhibition : A series of sulphonamide derivatives incorporating a naphthalen-1-yl moiety were evaluated for their effect on tubulin polymerization. nih.gov Compound 5c from this series was identified as a potent inhibitor of tubulin polymerization, with an IC50 value of 2.8 μM. nih.gov This inhibition disrupts the formation of microtubules, which is critical for cell division, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Receptor Activity Modulation

The naphthalene moiety is also a key feature in ligands designed to modulate the activity of cell surface receptors, particularly G-protein coupled receptors (GPCRs).

Melanocortin-5 Receptor (MC5R) : The present invention provides compounds of Formula (I) that are useful for modulating the biological activity of the melanocortin-5 receptor (MC5R) google.com. The naphthalene group is among the aryl groups specified for these modulators, which are being investigated for conditions where downregulation of MC5R activity is beneficial. google.com

Dopamine (B1211576) D4 Receptor (D4R) : In studies aimed at developing selective dopamine receptor ligands, replacing a pyridine (B92270) ring with a naphthalene moiety in a series of compounds resulted in altered receptor activity. nih.govacs.org This structural modification led to compounds with improved selectivity for the D4 receptor over D2 and D3 receptors and modulated their efficacy, reducing partial agonist activity. nih.govacs.org

| Compound Class | Target | Modulatory Effect | Research Model | Reference |

|---|---|---|---|---|

| N-(naphthalen-1-yl)propanamide derivatives | Fungal/Bacterial Enzymes | Inhibition | In vitro antimicrobial assays | researchgate.net |

| Naphthalen-1-yl sulphonamide derivative (5c) | Tubulin | Inhibition of polymerization | MCF-7 and A549 cancer cell lines | nih.gov |

| Naphthyl-containing 1,4-diazepan-2-ones | Melanocortin-5 Receptor (MC5R) | Antagonism / Downregulation | Not specified | google.com |

| Naphthyl-substituted piperidine/piperazine derivatives | Dopamine D4 Receptor (D4R) | Lowered partial agonist efficacy | In vitro binding and functional assays | nih.govacs.org |

Tools for Investigating Biochemical Pathways and Cellular Processes

The ability of this compound derivatives to selectively interact with and modulate specific molecular targets makes them valuable tools for investigating complex biochemical pathways and cellular processes. By inhibiting a particular protein, researchers can observe the downstream consequences and thereby elucidate the protein's role in the broader cellular context.

A prime example is the use of naphthalen-1-yl-containing tubulin inhibitors to study the cell cycle. nih.gov Microtubules are dynamic polymers essential for the formation of the mitotic spindle during cell division. The derivative 5c , by inhibiting tubulin polymerization, serves as a chemical tool to arrest cells in the G2/M phase of the cell cycle. nih.gov This allows for detailed investigation of the molecular events governing mitotic entry and exit. Furthermore, the induction of apoptosis following this cell cycle arrest enables the study of the signaling pathways that link mitotic disruption to programmed cell death. nih.gov

Similarly, the selective antimicrobial derivatives of N-(naphthalen-1-yl)propanamide can be employed to probe essential biochemical pathways in pathogens. researchgate.net By identifying the specific enzyme inhibited by an active compound, that enzyme's role in the pathogen's survival and growth can be confirmed. These compounds can be used to study pathways unique to microorganisms, potentially revealing novel targets for antimicrobial drug development.

In the field of drug metabolism, compounds are often used as probes to understand the activity of metabolic enzymes. While not the specific compound, a similar propanamide derivative, ETN101, has been used to investigate metabolic pathways in human and animal hepatocytes. nih.govmdpi.com Studies with ETN101 identified the specific cytochrome P450 (CYP) and N-acetyltransferase (NAT) enzymes responsible for its metabolism. nih.govmdpi.com Analogously, derivatives of this compound could be developed as specific substrates or inhibitors for particular CYP isozymes, allowing them to be used as chemical probes to investigate the function and substrate specificity of these crucial drug-metabolizing enzymes.

Development of Chemical Biology Tools for Membrane Protein Studies

Membrane proteins, such as G-protein coupled receptors (GPCRs), are central to cellular signaling but are notoriously difficult to study due to their complex structure and lipidic environment. The development of selective ligands, or chemical probes, is a cornerstone of chemical biology approaches to investigate membrane protein function. The this compound scaffold has proven valuable in the creation of such tools.

The modulation of the dopamine D4 receptor (D4R) and the melanocortin-5 receptor (MC5R), both of which are integral membrane proteins, by naphthalene-containing compounds highlights this application. google.comnih.gov Developing ligands that can selectively bind to one receptor subtype over others is a significant challenge. The incorporation of a naphthalene group into ligand structures has been shown to enhance selectivity for the D4R over the highly similar D2R and D3R subtypes. nih.govacs.org

These selective compounds are indispensable chemical tools for several reasons:

Probing Receptor Function : By selectively activating or inhibiting a specific receptor subtype (e.g., D4R), researchers can dissect its unique contribution to complex physiological processes without the confounding effects of modulating other related receptors.

Structure-Activity Relationship (SAR) Studies : The synthesis of a series of derivatives, such as those where a phenyl or pyridine ring is replaced by a naphthalene moiety, allows for detailed SAR studies. nih.gov These investigations provide insights into the ligand binding pocket of the receptor and help delineate the structural features required for affinity and functional activity, guiding the design of more potent and selective modulators.

Mapping Biochemical Pathways : Selective ligands for membrane receptors are used to trace the signaling cascades that are initiated upon receptor activation or inhibition, helping to map the intricate network of intracellular communication.

Therefore, ligands derived from the this compound scaffold serve as critical chemical biology tools, enabling the precise interrogation of membrane protein function in their native cellular environment.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Naphthalene-Propanamide Derivatives

Further investigation into catalyst systems, including transition metal catalysts and biocatalysts, could lead to novel pathways for the synthesis of 3-(naphthalen-1-yl)propanamide and its derivatives. The development of stereoselective synthesis methods would also be a significant advancement, allowing for the creation of chiral derivatives with potentially unique biological activities.

Application of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is essential for its future development. While basic spectroscopic data exists, a more in-depth characterization using advanced techniques is warranted. nih.gov

Key Spectroscopic Techniques for Future Study:

| Technique | Information Gained |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships between atoms. |

| Solid-State NMR | Information on the compound's structure and dynamics in the solid state. |

| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystal. |

| Advanced Mass Spectrometry (e.g., LC-MS/MS) | Fragmentation patterns for structural elucidation and metabolite identification. tandfonline.comtandfonline.comsemanticscholar.org |

| Vibrational Spectroscopy (FT-IR and Raman) | Insights into molecular vibrations and functional groups. scienceopen.com |

| UV-Vis Spectroscopy | Electronic transitions and photophysical properties. scienceopen.com |

A comprehensive spectroscopic profile will not only confirm the structure of newly synthesized derivatives but also provide valuable data for computational modeling.

In-depth Computational Modeling and Predictive Studies for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational studies can provide insights into its structure-reactivity relationships.

Areas for Computational Investigation:

Density Functional Theory (DFT) Calculations: To determine the molecule's electronic structure, optimized geometry, and vibrational frequencies. scienceopen.com These calculations can also be used to predict NMR and UV-Vis spectra, aiding in the interpretation of experimental data.

Molecular Docking Simulations: To predict the binding affinity and interaction of this compound derivatives with biological targets, such as enzymes and receptors. This is particularly relevant for drug discovery applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop mathematical models that correlate the chemical structure of naphthalene-propanamide derivatives with their biological activity. These models can then be used to design new compounds with enhanced properties.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the molecule and its interactions with its environment over time, providing a more realistic picture of its behavior in biological systems. nih.gov

Expanded Applications in Emerging Chemical Fields

While derivatives of this compound have shown promise as antimicrobial and anticancer agents, there are numerous other emerging fields where this scaffold could find application. tandfonline.comtandfonline.comresearchgate.netbiointerfaceresearch.com The inherent properties of the naphthalene (B1677914) ring system, such as its fluorescence and ability to intercalate with DNA, open up a wide range of possibilities.

Potential Future Applications:

| Field | Potential Application |

| Materials Science | Development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. |

| Agrochemicals | Design of new herbicides, pesticides, and fungicides. |

| Catalysis | Use as ligands for transition metal catalysts in organic synthesis. |

| Biomedical Imaging | Development of fluorescent labels for cellular imaging. |

Systematic screening of this compound and its derivatives in these areas could lead to the discovery of novel and valuable applications.

Multidisciplinary Research Initiatives Involving this compound Scaffolds

The full potential of this compound can best be realized through collaborative, multidisciplinary research efforts. By bringing together experts from different fields, a more comprehensive understanding of the compound's properties and applications can be achieved.

Examples of Multidisciplinary Collaborations:

Chemists and Biologists: To design, synthesize, and evaluate the biological activity of new derivatives for drug discovery.

Chemists and Physicists: To investigate the photophysical properties of these compounds for applications in materials science.

Computational and Experimental Chemists: To use theoretical predictions to guide the synthesis and testing of new molecules, creating a feedback loop that accelerates the research process.

Such collaborations will be essential to fully explore the uncharted territory of this compound and its derivatives, paving the way for new scientific discoveries and technological innovations.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(Naphthalen-1-yl)propanamide in academic research?

The synthesis typically involves amidation of 3-(naphthalen-1-yl)propanoic acid (a precursor) with ammonia or amines. For example, highlights the use of amidation reactions with substituted phenylpropanamides, where coupling agents like EDCI or HOBt facilitate the reaction. The precursor acid (CAS 3243-42-3) can be synthesized via Friedel-Crafts alkylation of naphthalene . Purification often involves column chromatography or recrystallization, as demonstrated in studies on structurally similar propanamides .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm the naphthalene moiety and amide linkage (e.g., aromatic protons at δ 7.2–8.3 ppm and amide NH signals near δ 6.5–7.0 ppm) .

- Mass Spectrometry (ESI-MS): To verify molecular weight and fragmentation patterns .

- X-ray Crystallography: If single crystals are obtained, parameters like unit cell dimensions (e.g., a = 7.7–8.5 Å, β = 97–99°) and hydrogen-bonding networks (N—H⋯O/N interactions) can be resolved using SHELX software .

Q. What safety protocols should be followed when handling naphthalene derivatives like this compound?

Refer to toxicological profiles of naphthalenes (), which indicate risks via inhalation, dermal contact, or ingestion. Key precautions:

- Use fume hoods and PPE (gloves, lab coats) to minimize exposure .

- Monitor for hepatic or renal effects, as observed in naphthalene toxicity studies .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?

Discrepancies in bond lengths or angles may arise from twinning or disorder. Strategies include:

- High-resolution data collection: Use synchrotron radiation or low-temperature (100 K) measurements to improve data quality .

- Refinement with SHELXL: Implement restraints for disordered atoms and validate geometry using tools like PLATON .

- Hydrogen-bond analysis: Compare with similar compounds (e.g., N—H⋯O distances of 2.97–3.06 Å in ) to identify stabilizing interactions .

Q. What experimental designs are effective for evaluating the bioactivity of this compound derivatives?

- Antioxidant assays: Modify hydroxyl or electron-donating groups on the naphthalene ring, as seen in Phloretamide derivatives ( ), and test via DPPH radical scavenging or FRAP assays.

- Receptor-binding studies: Use radiolabeled analogs (e.g., 14C or 3H isotopes) to assess interactions with targets like cannabinoid receptors, following methodologies in .

- Toxicity screening: Employ in vitro models (e.g., HepG2 cells) to evaluate hepatic effects, guided by naphthalene toxicology data .

Q. How can computational modeling enhance the study of this compound’s reactivity and stability?

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, used DFT to validate spectral data for carboxamide derivatives.

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., DMSO) to assess aggregation tendencies .

- Docking studies: Map interactions with biological targets (e.g., enzymes or receptors) using AutoDock Vina, referencing ligand-receptor complexes in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.